ETHYL 3-(4-METHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Overview
Description
ETHYL 3-(4-METHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)PROPANOATE: is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a propanoate ester group, and a carbamoylmethoxy substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carbamoylmethoxy Group: The carbamoylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable carbamate reacts with a halomethyl derivative of the chromen-2-one core.
Esterification: The final step involves the esterification of the propanoic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-METHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethoxy group, where nucleophiles such as amines or thiols can replace the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Thiols
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
ETHYL 3-(4-METHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)PROPANOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-METHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
ETHYL 3-(4-METHYL-7-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}-2-OXO-2H-CHROMEN-3-YL)PROPANOATE can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)propanoate: This compound has a similar ester group but lacks the carbamoylmethoxy and chromen-2-one core, making it less complex and potentially less biologically active.
Ethyl 3-(4,8-dimethyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate: This compound has a similar chromen-2-one core but different substituents, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 3-[4-methyl-7-[2-(4-methylanilino)-2-oxoethoxy]-2-oxochromen-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-4-29-23(27)12-11-20-16(3)19-10-9-18(13-21(19)31-24(20)28)30-14-22(26)25-17-7-5-15(2)6-8-17/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCUDZMPHHOPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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